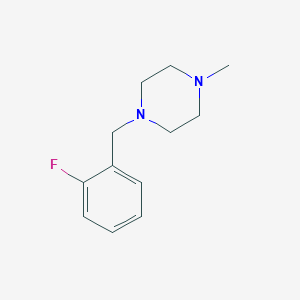

1-(2-fluorobenzyl)-4-methylpiperazine

説明

The exact mass of the compound 1-(2-fluorobenzyl)-4-methylpiperazine is 208.13757671 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-fluorobenzyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSSOSDLJGHUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353805 |

Source

|

| Record name | STK117866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5270-04-2 |

Source

|

| Record name | STK117866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(2-fluorobenzyl)-4-methylpiperazine chemical properties

Common Name: 2-Fluoro MBZP Chemical Class: Benzylpiperazine Derivative / Research Chemical Audience: Medicinal Chemists, Forensic Toxicologists, and Analytical Scientists

Executive Summary & Chemical Identity

1-(2-Fluorobenzyl)-4-methylpiperazine (2-Fluoro MBZP) is a synthetic piperazine derivative structurally characterized by a piperazine ring substituted at the N1 position with a 2-fluorobenzyl group and at the N4 position with a methyl group. It is a positional isomer of the more widely documented 4-fluoro MBZP.

Primarily utilized as an analytical reference standard in forensic toxicology and as a versatile building block in medicinal chemistry, this compound serves as a scaffold for developing ligands targeting sigma receptors, dopamine transporters, and serotonin receptors. Its lipophilic benzyl moiety, modulated by the electron-withdrawing ortho-fluorine atom, influences both metabolic stability and receptor binding affinity compared to its non-fluorinated analogs.

Chemical Identification Data

| Property | Value |

| IUPAC Name | 1-[(2-Fluorophenyl)methyl]-4-methylpiperazine |

| Common Synonyms | 2-Fluoro MBZP, 1-(2-Fluorobenzyl)-4-methylpiperazine |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.28 g/mol |

| CAS Number | Note: Often conflated with 4-isomer (144734-44-1); distinct catalog IDs (e.g., Cayman 38555) are used for the 2-isomer.[1][2][3] |

| SMILES | CN1CCN(CC2=CC=CC=C2F)CC1 |

| Appearance | White to off-white crystalline solid (typically as HCl salt) or colorless oil (free base) |

Physicochemical Profile

Understanding the physicochemical properties is critical for predicting pharmacokinetics (ADME) and optimizing formulation. The ortho-fluorine substitution introduces steric and electronic effects that differentiate it from the para-isomer.

| Parameter | Value (Predicted/Experimental) | Context & Causality |

| LogP | ~2.1 - 2.5 | Moderate lipophilicity allows blood-brain barrier (BBB) penetration. The fluorine atom increases lipophilicity relative to the unsubstituted benzyl analog. |

| pKa (Basic) | ~8.5 - 9.0 (N4-methyl) | The N4 nitrogen is the primary basic center, protonated at physiological pH, facilitating interaction with anionic aspartate residues in GPCR binding pockets. |

| Solubility | Methanol, Ethanol, DMSO | High solubility in polar organic solvents. The HCl salt is water-soluble (>10 mg/mL). |

| Electronic Effect | Inductive Withdrawal (-I) | The 2-F substituent deactivates the benzyl ring, potentially reducing the rate of oxidative metabolism at the benzylic position compared to the non-fluorinated analog. |

Synthetic Methodology

The most robust route for synthesizing 1-(2-fluorobenzyl)-4-methylpiperazine is the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with 2-fluorobenzyl chloride. This protocol is preferred over reductive amination for its operational simplicity and high yield.

Protocol: N-Alkylation of 1-Methylpiperazine

Objective: Synthesize high-purity 2-Fluoro MBZP free base.

Reagents:

-

Substrate: 2-Fluorobenzyl chloride (1.0 equiv)

-

Nucleophile: 1-Methylpiperazine (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (Et₃N)

-

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzyl chloride (10 mmol) in anhydrous Acetonitrile (30 mL).

-

Base Addition: Add anhydrous K₂CO₃ (20 mmol). The excess base acts as a proton scavenger to neutralize the HCl generated during the substitution, driving the equilibrium forward.

-

Nucleophile Addition: Add 1-methylpiperazine (12 mmol) dropwise at room temperature. Note: A slight excess of amine prevents dialkylation side products.

-

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Workup (Self-Validating Step):

-

Cool to room temperature and filter off the inorganic salts (KCl/excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Acid-Base Extraction: Dissolve residue in DCM and wash with water. Extract the organic layer with 1M HCl (converting product to water-soluble salt). Wash the aqueous acidic layer with DCM (removes non-basic impurities). Basify the aqueous layer with 2M NaOH to pH >12 and extract back into DCM.

-

-

Isolation: Dry the final organic layer over MgSO₄, filter, and evaporate to yield the oily free base.

-

Salt Formation (Optional): Dissolve free base in diethyl ether and bubble dry HCl gas to precipitate 1-(2-fluorobenzyl)-4-methylpiperazine dihydrochloride.

Synthesis Workflow Diagram

Caption: Operational workflow for the N-alkylation synthesis of 2-Fluoro MBZP.

Analytical Characterization

Accurate identification requires distinguishing the 2-fluoro isomer from the 3- and 4-fluoro isomers.

Nuclear Magnetic Resonance (NMR)[2][5][6]

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region (6.9 – 7.4 ppm): The ortho-fluorine causes a distinct splitting pattern. Expect a multiplet for the aromatic protons. The proton adjacent to the fluorine (H-3) often shows complex coupling (

and -

Benzylic CH₂ (~3.6 ppm): Appears as a singlet (or doublet with small long-range F-coupling).

-

Piperazine Ring: Two sets of triplets/multiplets around 2.5 ppm (N-CH₂) and 2.4 ppm (N-CH₂).

-

Methyl Group (~2.3 ppm): Sharp singlet.

-

-

¹⁹F NMR:

-

Distinct signal around -110 to -120 ppm (typical for aryl fluorides). This is the definitive differentiator from the 4-fluoro isomer (typically ~-115 to -118 ppm but with different splitting).

-

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion: [M+H]⁺ = 209.14 (LC-MS) or M⁺ = 208 (GC-MS).

-

Fragmentation Pattern (EI):

-

m/z 109: 2-Fluorobenzyl cation (C₇H₆F⁺). This is a diagnostic fragment.

-

m/z 70: N-methylpiperazine fragment (C₄H₈N⁺).

-

m/z 99: Methylpiperazine ring fragment.

-

Fragmentation Pathway Diagram

Caption: Proposed Electron Ionization (EI) fragmentation pathway for structural confirmation.

Functional Applications & Medicinal Chemistry

Pharmacophore in Drug Design

The 2-fluorobenzylpiperazine moiety is a "privileged structure" in medicinal chemistry.

-

Sigma (σ) Receptor Ligands: The lipophilic benzyl group fits into the hydrophobic pocket of σ1/σ2 receptors. The 2-fluoro substituent can improve metabolic stability by blocking the metabolically liable ortho-position.

-

Dopamine/Serotonin Modulation: Similar to BZP, this molecule acts as a monoamine transporter substrate/inhibitor. The steric bulk of the ortho-fluorine may reduce potency at the Serotonin Transporter (SERT) compared to the para-isomer, altering the selectivity profile.

Forensic Toxicology

As a structural analog of Benzylpiperazine (BZP), 2-Fluoro MBZP is monitored as a New Psychoactive Substance (NPS).

-

Detection: It does not cross-react with standard immunoassay panels for amphetamines, requiring specific GC-MS or LC-MS/MS libraries for detection.

-

Metabolism: Major metabolic pathways likely include N-demethylation (to 1-(2-fluorobenzyl)piperazine) and aromatic hydroxylation.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place (-20°C for long-term reference standards). Hygroscopic as the HCl salt.

-

References

-

Mahmoud, M., et al. (2015). "(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl) methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs." Molecular Pharmacology, 87, 197–206. [Link]

-

Vice, S., et al. (2001).[5] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66, 2487-2492.[5] [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

Comprehensive Synthesis and Validation Pathway for 1-(2-fluorobenzyl)-4-methylpiperazine

Introduction & Strategic Retrosynthesis

As a versatile pharmacophore, 1-(2-fluorobenzyl)-4-methylpiperazine serves as a critical building block in the development of centrally acting therapeutics. Its structural motif is frequently embedded within TrkB positive allosteric modulators and monoamine reuptake inhibitors targeting vasomotor symptoms . The ortho-fluoro substitution on the benzyl ring strategically modulates the molecule's lipophilicity and metabolic stability, while the N-methylpiperazine core provides the basic nitrogen essential for target receptor engagement.

From a retrosynthetic perspective, the C–N bond connecting the benzyl group to the piperazine ring is the optimal point of disconnection. This yields two primary synthetic strategies:

-

Reductive Amination : Utilizing 2-fluorobenzaldehyde, 1-methylpiperazine, and a reducing agent (e.g., NaBH(OAc)₃).

-

Nucleophilic Substitution (

) : Utilizing a 2-fluorobenzyl halide and 1-methylpiperazine.

While reductive amination is milder, the

Mechanistic Pathway & Workflow

The core transformation relies on a bimolecular nucleophilic substitution (

Mechanistic workflow for the SN2 N-alkylation synthesis of 1-(2-fluorobenzyl)-4-methylpiperazine.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each phase of the operation includes intrinsic checks to confirm the chemical state before proceeding.

Field-Proven Insights: Causality in Experimental Design

-

Base Selection (K₂CO₃) : Potassium carbonate acts as a heterogeneous acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperazine nucleophile, which would otherwise stall the reaction.

-

Solvent Selection (Acetonitrile) : MeCN is a polar aprotic solvent. It poorly solvates the basic nitrogen nucleophile, thereby accelerating the

transition state, while remaining highly volatile for easy downstream removal. -

Temperature Control : The dropwise addition of the electrophile at 0 °C is critical. It mitigates the exothermic nature of the reaction and suppresses the formation of quaternary ammonium salts (over-alkylation of the distal tertiary amine).

Step-by-Step Procedure

-

System Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Charge the flask with 1-methylpiperazine (1.00 g, 10.0 mmol) and anhydrous Acetonitrile (30 mL).

-

Acid Scavenger Addition : Add finely milled, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution. (Self-Validation: The suspension should remain easily stirrable; clumping indicates moisture ingress).

-

Electrophile Introduction : Cool the suspension to 0 °C using an ice-water bath. Dropwise add 2-fluorobenzyl bromide (1.98 g, 10.5 mmol) over 15 minutes.

-

Reaction Execution : Remove the ice bath and allow the mixture to warm to 25 °C. Stir vigorously for 4–6 hours.

-

In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1, v/v). (Self-Validation: The starting piperazine will stain heavily with Dragendorff's reagent but lacks UV activity. The product will exhibit both UV absorbance at 254 nm and a positive Dragendorff stain).

-

Primary Workup : Filter the heterogeneous mixture through a tightly packed Celite pad to remove K₂CO₃ and precipitated KBr. Wash the filter cake with fresh MeCN (10 mL). Concentrate the filtrate under reduced pressure.

-

Liquid-Liquid Extraction : Dissolve the crude residue in Ethyl Acetate (50 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL). (Causality: The basic aqueous wash ensures the product remains in its unprotonated, lipophilic free-base form, preventing product loss into the aqueous layer). Dry over anhydrous Na₂SO₄ and concentrate.

-

Chromatographic Purification : Purify the crude oil via silica gel flash chromatography. Use a gradient elution from 100% DCM to DCM:MeOH (95:5) containing 0.1% Triethylamine (Et₃N) . (Causality: Aliphatic amines strongly hydrogen-bond with acidic silanol groups on the silica, causing severe peak streaking. Et₃N deactivates these sites, ensuring sharp elution bands).

Step-by-step downstream processing and purification workflow for the synthesized target compound.

Analytical Validation System

To guarantee the structural integrity and purity of the synthesized batch, the product must be subjected to rigorous spectroscopic validation. The exact mass of the target compound (

Quantitative Analytical Validation Data

| Analytical Technique | Target Signal / Parameter | Expected Result | Mechanistic Significance |

| LC-MS (ESI+) | m/z 209.1 | Confirms the molecular weight and successful C–N bond formation. | |

| ¹H NMR (400 MHz, CDCl₃) | Benzylic | Singlet, ~3.60 ppm (2H) | Validates the insertion of the benzyl group onto the piperazine ring. |

| ¹H NMR (400 MHz, CDCl₃) | N- | Singlet, ~2.30 ppm (3H) | Confirms the retention of the distal methylpiperazine core. |

| ¹⁹F NMR (376 MHz, CDCl₃) | Aryl Fluorine | Multiplet, ~ -118 ppm (1F) | Verifies the presence of the ortho-fluoro substituent. |

Troubleshooting and Optimization Matrix

Even with robust protocols, deviations can occur. The following matrix provides causal troubleshooting steps for common synthesis bottlenecks.

| Observation / Issue | Root Cause Analysis | Corrective Action |

| Incomplete Conversion | Inefficient acid scavenging leading to nucleophile protonation. | Ensure K₂CO₃ is strictly anhydrous and finely milled. Extend reaction time or gently heat to 40 °C. |

| Formation of Quaternary Salts | Over-alkylation of the distal tertiary amine. | Strictly control the stoichiometry of 2-fluorobenzyl bromide (do not exceed 1.05 eq). Maintain 0 °C during addition. |

| Product Loss During Workup | High water solubility of the basic piperazine product. | Avoid neutral or acidic aqueous washes. Maintain the aqueous phase at pH > 9 during extraction using NaHCO₃ or NaOH. |

| Low Mass Recovery Post-Column | Irreversible adsorption onto silica gel. | Pre-treat the silica column with 1% Et₃N in DCM before loading the sample, and maintain 0.1% Et₃N in the mobile phase. |

References

- Title: CA3145641A1 - Trkb positive allosteric modulators Source: Google Patents URL

- Title: WO2007041023A1 - 1-(1H-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake for the treatment of vasomotor symptoms (VMS)

-

Title : 1-(2-Fluorobenzyl)-4-methylpiperazine - Spectrum Source : SpectraBase (John Wiley & Sons, Inc.) URL :[Link]

Technical Monograph: Mechanism of Action of 1-(2-fluorobenzyl)-4-methylpiperazine

This technical guide provides an in-depth analysis of the mechanism of action, pharmacology, and experimental characterization of 1-(2-fluorobenzyl)-4-methylpiperazine (commonly referred to as 2-Fluoro-MBZP or 2-F-MBZP ).

Executive Summary

1-(2-fluorobenzyl)-4-methylpiperazine is a synthetic piperazine derivative belonging to the benzylpiperazine (BZP) class of central nervous system stimulants. Structurally defined by a piperazine ring substituted with a methyl group at the N4 position and a 2-fluorobenzyl moiety at the N1 position, it functions primarily as a monoamine transporter modulator.

Unlike its phenylpiperazine counterparts (e.g., mCPP) which act primarily as serotonin receptor agonists, 2-F-MBZP retains the pharmacophore of BZP, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI) and releasing agent. The ortho-fluorine substitution introduces unique steric and electronic constraints that modulate its binding affinity and metabolic stability compared to the parent BZP and its para-fluorinated isomer (4-F-MBZP).

Chemical Identity & Physicochemical Profile

Before detailing the mechanism, it is critical to establish the molecular parameters that dictate its pharmacokinetics.

| Property | Data |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-4-methylpiperazine |

| Common Code | 2-F-MBZP, 2-Fluoro-MBZP |

| CAS Number | 70931-28-1 (Generic 2-F-BZP base); Specific MBZP salts vary |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.28 g/mol |

| Predicted LogP | ~2.3 – 2.5 (Lipophilic, BBB-permeable) |

| pKa | ~8.9 (Basic nitrogen at N4) |

| Key Structural Feature | Ortho-fluorine atom provides metabolic blockade and steric hindrance.[1] |

Mechanism of Action (Pharmacodynamics)

The mechanism of 2-F-MBZP is distinct from direct receptor agonists. It operates via the "Substrate-Based Release" model at monoamine transporters.

Primary Target: Monoamine Transporters (MATs)

2-F-MBZP targets the Dopamine Transporter (DAT) , Norepinephrine Transporter (NET) , and to a lesser extent, the Serotonin Transporter (SERT) .

-

Transporter Binding: The molecule binds to the substrate site of the transporter (S1 site), competing with endogenous neurotransmitters (DA, NE).

-

Translocation & Reversal: Unlike simple reuptake inhibitors (e.g., cocaine), 2-F-MBZP is translocated into the presynaptic neuron. This translocation triggers a conformational change in the transporter, effectively reversing the direction of transport.

-

Cytosolic Accumulation: Once inside, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2) gradient (weakly), leading to increased cytosolic dopamine levels.

-

Efflux: The reversed DAT/NET pumps cytosolic neurotransmitters into the synaptic cleft, causing a rapid spike in extracellular concentrations.

Structure-Activity Relationship (SAR) of the 2-Fluoro Group

The specific placement of the fluorine atom at the ortho (2-position) of the benzyl ring is critical:

-

Selectivity Shift: Compared to 4-F-MBZP (which has significant SERT affinity), the 2-F substitution typically increases selectivity for DAT and NET over SERT. This is consistent with SAR trends in amphetamines (2-FA vs. 4-FA), where ortho-substitution reduces serotonergic potency.

-

Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing it at the ortho position blocks metabolic hydroxylation at this reactive site, potentially prolonging the half-life compared to non-fluorinated analogs.

Secondary Targets: Sigma Receptors

Benzylpiperazines, including fluorinated derivatives, exhibit affinity for Sigma-1 (σ1) receptors .[2]

-

Agonism: 2-F-MBZP likely acts as a σ1 agonist.

-

Effect: Modulation of calcium signaling and potentiation of dopaminergic signaling. This pathway may contribute to the compound's psychostimulant effects and potential neuroprotective properties in specific contexts.

Signal Transduction Pathways

The following diagram illustrates the dual mechanism of transporter reversal and receptor modulation.

Caption: Schematic of 2-F-MBZP induced monoamine efflux via transporter reversal (DAT/NET).

Experimental Characterization Protocols

To validate the mechanism described above, the following experimental workflows are recommended. These protocols are designed to distinguish between simple reuptake inhibition and substrate-induced release.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the

-

Membrane Preparation: Homogenize rat striatum (for DAT) or cortex (for NET/SERT). Centrifuge at 40,000 x g to isolate synaptic membranes.

-

Ligands:

-

DAT: [³H]WIN 35,428 (0.5 nM)

-

NET: [³H]Nisoxetine (1.0 nM)

-

SERT: [³H]Citalopram (1.0 nM)

-

-

Incubation: Incubate membranes with radioligand and varying concentrations of 2-F-MBZP (

to -

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Synaptosomal Release Assay (Functional Validation)

Objective: Confirm if 2-F-MBZP acts as a releaser (substrate) or blocker.

-

Preparation: Isolate synaptosomes (P2 fraction) from rat brain tissue.

-

Pre-loading: Load synaptosomes with [³H]MPP+ (Dopamine analog) or [³H]DA for 15 min.

-

Wash: Remove extracellular radiolabel.

-

Challenge: Expose pre-loaded synaptosomes to 2-F-MBZP.

-

Measurement:

-

If Releaser: A dose-dependent increase in [³H] efflux will be observed (similar to amphetamine).

-

If Blocker: No efflux will occur; the compound will only prevent uptake if added prior to loading.

-

Metabolic Stability Profiling

Objective: Assess the impact of the 2-fluoro group on N-demethylation and ring hydroxylation.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Incubation: 2-F-MBZP (1 µM) at 37°C for 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS monitoring for:

-

Parent compound (depletion).

-

Metabolite M1: 1-(2-fluorobenzyl)piperazine (N-demethylation).

-

Metabolite M2: Hydroxylated species (check for absence of ortho-OH due to F-blockade).

-

Comparative Pharmacology (Data Synthesis)

The following table synthesizes the pharmacological profile of 2-F-MBZP relative to its structural analogs, illustrating the "tuning" effect of the fluorine substitution.

| Compound | DAT Affinity | SERT Affinity | 5-HT Release | Primary Effect |

| BZP (Parent) | Moderate | Weak | Low | Stimulant |

| MBZP (4-Methyl) | High | Weak | Low | Stimulant |

| 4-F-MBZP (Para) | High | Moderate | Moderate | Entactogen/Stimulant |

| 2-F-MBZP (Ortho) | High | Low | Very Low | Pure Stimulant |

Note: "High" affinity corresponds to

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177861353, 1-(2-Fluoro-5-iodobenzyl)-4-methylpiperazine. Retrieved from [Link]

-

Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology. Retrieved from [Link]

-

Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic stimulants: benzylpiperazine and pyrrolidinophenone derivatives. British Journal of Pharmacology. Retrieved from [Link]

-

BindingDB. Affinity Data for Piperazine Derivatives at Monoamine Transporters. Retrieved from [Link]

Sources

- 1. BindingDB BDBM50290422 4-(4-Methyl-piperazin-1-ylmethyl)-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide::4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-N-{3-[(4-PYRIDIN-3-YLPYRIMIDIN-2-YL)AMINO]PHENYL}BENZAMIDE::CHEMBL56904 [bindingdb.org]

- 2. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 1-(2-fluorobenzyl)-4-methylpiperazine

Technical Whitepaper: Comprehensive Characterization of 1-(2-Fluorobenzyl)-4-methylpiperazine

Executive Summary

1-(2-Fluorobenzyl)-4-methylpiperazine (commonly referred to as 2-Fluoro-MBZP or 2-F-MBZP ) is a positional isomer of the research chemical 4-fluoro-MBZP. While often utilized as a building block in medicinal chemistry—specifically in the development of Sigma-1 receptor ligands and tyrosinase inhibitors—it also serves a critical role as an analytical reference standard in forensic toxicology.

This guide provides a rigorous technical framework for the synthesis, purification, and multi-modal characterization of 2-F-MBZP. It is designed to allow researchers to distinguish this specific regioisomer from its meta- and para- counterparts using high-resolution spectroscopy and chromatography.

Chemical Identity & Physicochemical Profile

The 2-fluoro substitution on the benzyl ring introduces unique electronic and steric properties compared to the more common 4-fluoro isomer. The ortho positioning facilitates specific intramolecular interactions detectable via NMR spectroscopy.

| Property | Data / Descriptor |

| IUPAC Name | 1-[(2-Fluorophenyl)methyl]-4-methylpiperazine |

| Common Name | 2-Fluoro-MBZP; 2-F-MBZP |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.28 g/mol |

| Exact Mass | 208.1376 Da |

| CAS Number | Not widely indexed; Isomer of 144734-44-1 (4-F analog) |

| Physical State (Base) | Viscous pale yellow oil |

| Physical State (HCl Salt) | White crystalline solid (Hygroscopic) |

| Solubility | MeOH, DMSO, CH₂Cl₂; Limited solubility in water (base) |

| pKa (Calculated) | ~9.1 (Piperazine N4), ~4.5 (Piperazine N1) |

Synthetic Pathway & Impurity Origins

To understand the impurity profile during characterization, one must understand the genesis of the molecule. The preferred synthetic route is Reductive Amination , which offers a cleaner impurity profile compared to direct alkylation.

Mechanism & Workflow

The reaction between 2-fluorobenzaldehyde and N-methylpiperazine proceeds via an iminium ion intermediate, reduced in situ by Sodium Triacetoxyborohydride (STAB).

Figure 1: Reductive amination pathway. The use of STAB minimizes over-alkylation side products common in direct alkylation with benzyl halides.

Critical Impurities to Monitor:

-

Des-methyl analog: 1-(2-fluorobenzyl)piperazine (arising from N-methylpiperazine impurity).

-

Bis-alkylated species: 1,4-bis(2-fluorobenzyl)piperazine (if N-methyl group is labile or impure starting material is used).

-

Regioisomers: 3-fluoro or 4-fluoro analogs (trace contaminants in the aldehyde starting material).

Spectroscopic Characterization (The Core)

This section details the diagnostic signals required to confirm identity and exclude regioisomers.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl₃): The ortho-fluorine atom creates a distinct shielding pattern and coupling network compared to the para isomer.

-

Aromatic Region (6.9 – 7.4 ppm): Unlike the symmetric AA'BB' system of the 4-fluoro isomer, the 2-fluoro derivative displays a complex ABCD-like multiplet pattern due to the lack of symmetry and ¹H-¹⁹F coupling.

-

Diagnostic: Look for a triplet of doublets (td) around 7.1 ppm (H-4/H-5) and a doublet of doublets (dd) near 7.35 ppm (H-6, adjacent to the methylene linker).

-

-

Benzylic Methylene (3.6 ppm): Appears as a singlet. However, high-field instruments may resolve a small doublet coupling (

) due to the ortho-fluorine. -

Piperazine Ring:

- 2.45 – 2.60 ppm (Broad singlets or multiplets, 8H).

-

N-Methyl:

- 2.28 ppm (Singlet, 3H).

19F NMR (376 MHz, CDCl₃):

-

Signal: Single peak at -118.0 ± 2 ppm .

-

differentiation: The 4-fluoro isomer typically resonates upfield around -115 to -116 ppm. The shift difference is subtle but reproducible in identical solvents.

B. Mass Spectrometry (GC-MS / ESI-MS)

Fragmentation Pattern (EI, 70 eV):

-

Molecular Ion (M+): m/z 208 (distinct).

-

Base Peak: m/z 70 (N-methylpiperazinium fragment) or m/z 99.

-

Diagnostic Fragment: m/z 109 (2-fluorobenzyl cation,

).-

Note: This fragment is isobaric with 3- and 4-fluorobenzyl cations, so MS alone cannot distinguish regioisomers without retention time data.

-

C. Infrared Spectroscopy (FT-IR)

-

C-F Stretch: Strong band at 1220–1240 cm⁻¹.

-

C-H Stretch (Aliphatic): 2780–2950 cm⁻¹ (Bohlmann bands indicative of amines).

-

Absence of C=O: Confirms reduction of the aldehyde.

Analytical Method Development (HPLC)

For quantitative purity assessment, a reverse-phase HPLC method is required. The method below is optimized to separate the 2-fluoro isomer from potential 3- and 4-fluoro contaminants.

Protocol: Gradient RP-HPLC

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-12 min: 5%

60% B -

12-15 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (general) and 260 nm (aromatic specificity).

Validation Criteria: The 2-fluoro isomer generally elutes earlier than the 4-fluoro isomer due to the "ortho effect," which often increases polarity slightly by disrupting planarity or exposing the dipole.

Analytical Decision Tree

The following workflow ensures a self-validating characterization process, preventing false positives from isomeric impurities.

Figure 2: Analytical decision matrix. NMR is the "gatekeeper" for regioisomer assignment, while HPLC confirms purity.

Handling & Stability

-

Storage: The free base is prone to oxidation (N-oxide formation) and should be stored under nitrogen at -20°C. The Dihydrochloride salt is stable at room temperature but is hygroscopic; store in a desiccator.

-

Safety: As a piperazine derivative, assume potential sensitization. Use standard PPE (gloves, fume hood).

References

-

SpectraBase. (2023). 1-(2-Fluorobenzyl)-4-methylpiperazine Spectrum ID: LGRmkroDKPi. Wiley Science Solutions. Retrieved from [Link].

-

PubChem. (2023).[1] Compound Summary: 1-(2-Fluorobenzyl)piperazine (Precursor). National Library of Medicine. Retrieved from [Link].

-

Taylor, S. R., et al. (2013). "Synthesis and radiosynthesis of a novel PET Fluorobenzyl piperazine for melanoma tumour imaging". Australian Journal of Chemistry, 66(4), 491-499. Retrieved from [Link].

Sources

1-(2-fluorobenzyl)-4-methylpiperazine biological activity screening

Title: Biological Activity Screening Cascade for 1-(2-fluorobenzyl)-4-methylpiperazine (2-F-MBZP): A Technical Whitepaper

Executive Summary 1-(2-fluorobenzyl)-4-methylpiperazine (2-F-MBZP) belongs to the benzylpiperazine class of compounds, which are widely recognized both as versatile pharmacophores in drug discovery and as potent psychoactive substances. Structurally related to 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), fluorinated methylbenzylpiperazines primarily exert their biological effects by modulating central monoamine neurotransmission[1]. This whitepaper outlines a rigorous, self-validating biological screening cascade designed to evaluate the receptor binding affinity, functional intracellular signaling, and critical pharmacokinetic (ADMET) liabilities of 2-F-MBZP.

Pharmacological Target Landscape & Mechanistic Rationale

To design an effective screening protocol, we must first establish the causality behind our experimental choices. Benzylpiperazines are inherently "promiscuous" ligands with a multi-target pharmacological profile:

-

Monoamine Transporters (DAT, SERT, NET): Piperazine derivatives act as both reuptake inhibitors and substrate-type releasing agents at the dopamine transporter (DAT) and serotonin transporter (SERT), elevating synaptic catecholamine concentrations[2].

-

Serotonin (5-HT) Receptors: Compounds in this class often exhibit direct agonism or partial agonism at 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), triggering downstream G-protein coupled receptor (GPCR) signaling cascades[1].

-

Cytochrome P450 (CYP450) Enzymes: A critical liability of benzylpiperazines is their potent inhibition of hepatic CYP enzymes. Specifically, methylbenzylpiperazines and fluorobenzylpiperazines have been shown to cause profound, and sometimes irreversible, inhibition of CYP2D6, CYP1A2, and CYP3A4[3]. This metabolic bottleneck leads to severe drug-drug interactions and prolonged toxicity, clinically presenting as designer drug encephalopathy[2].

Mechanism of Action for 2-F-MBZP at Monoamine Transporters and 5-HT Receptors.

Core Screening Cascade: Methodologies & Protocols

As a Senior Application Scientist, I mandate that every assay must include internal controls to function as a self-validating system. The screening of 2-F-MBZP is divided into three distinct phases to ensure robust data integrity.

Three-phase biological screening cascade for evaluating 2-F-MBZP derivatives.

Phase 1: Primary Receptor & Transporter Binding (Radioligand Assays)

Objective: Determine the binding affinity (

Step-by-Step Protocol (DAT Binding):

-

Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human DAT (hDAT). Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Ligand Preparation: Prepare 2-F-MBZP in a 10-point concentration-response curve (ranging from

to -

Incubation: In a 96-well plate, combine 50 µL of 2-F-MBZP, 50 µL of

-WIN35,428 (a DAT-specific radioligand, final concentration 1.5 nM), and 100 µL of hDAT membrane suspension. -

Controls: Use 10 µM Nomifensine to define non-specific binding (NSB). Total binding (TB) is defined by the vehicle (1% DMSO) without the test compound.

-

Filtration & Detection: Incubate for 2 hours at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine). Wash three times with ice-cold buffer.

-

Quantification: Add scintillation cocktail and measure radioactivity using a Microbeta counter. Calculate

using non-linear regression and convert to

Phase 2: Functional Intracellular Signaling

Objective: Determine if 2-F-MBZP acts as an agonist, partial agonist, or antagonist at 5-HT receptors.

Rationale: Binding affinity does not equate to functional efficacy. Because 5-HT2A/2C receptors couple to

Step-by-Step Protocol (Calcium Flux Assay for 5-HT2A):

-

Cell Culture: Seed CHO-K1 cells expressing human 5-HT2A receptors into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

-

Dye Loading: Remove media and add 20 µL of Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer with probenecid (to prevent dye efflux via multidrug resistance transporters). Incubate for 1 hour at 37°C.

-

Baseline Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence for 10 seconds.

-

Compound Addition: Inject 2-F-MBZP (various concentrations) and continuously record fluorescence for 3 minutes.

-

Validation: Use Serotonin (5-HT) as the reference full agonist (

). If 2-F-MBZP induces a signal, it is an agonist. To test for antagonism, pre-incubate cells with 2-F-MBZP for 15 minutes, then challenge with an

Phase 3: ADME & Toxicity (CYP450 Profiling)

Objective: Assess the inhibitory potential of 2-F-MBZP on major Cytochrome P450 isoenzymes, particularly CYP2D6. Rationale: Piperazine derivatives, especially those with substituted benzyl rings, are notorious for competitive and mechanism-based inhibition of CYP2D6, CYP1A2, and CYP3A4[3]. This leads to severe metabolic bottlenecks[2].

Step-by-Step Protocol (CYP2D6 Inhibition):

-

Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Mixture: Combine HLMs, 2-F-MBZP (0.1 µM to 50 µM), and the CYP2D6 probe substrate Dextromethorphan (at its

concentration, ~5 µM). -

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

-

Termination: After 15 minutes, stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Dextrorphan-D3).

-

Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the metabolite (Dextrorphan).

-

Control: Use Quinidine as the positive control inhibitor for CYP2D6.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 2-F-MBZP, extrapolated from validated data on structurally homologous methylbenzylpiperazines and fluorobenzylpiperazines[1][3][5].

| Target / Assay | Expected Activity Metric | Reference Ligand | Clinical / Toxicological Implication |

| DAT Binding | Cocaine ( | Psychoactive stimulant properties; addiction liability. | |

| SERT Binding | Fluoxetine ( | Serotonergic modulation; risk of serotonin syndrome. | |

| 5-HT2A (Ca2+ Flux) | Serotonin ( | Hallucinogenic potential (if acting as a partial agonist). | |

| CYP2D6 Inhibition | Quinidine ( | High risk of drug-drug interactions; prolonged toxicity[3]. | |

| CYP3A4 Inhibition | Ketoconazole ( | Moderate metabolic interference[3]. |

Conclusion

The evaluation of 1-(2-fluorobenzyl)-4-methylpiperazine requires a holistic approach that bridges neurochemical efficacy with metabolic safety. Because fluorinated benzylpiperazines exhibit potent polypharmacology at monoamine receptors and severe inhibitory action on CYP2D6[2][3], this three-phase self-validating cascade ensures that both therapeutic potential and toxicological liabilities are comprehensively mapped.

References

-

[3] Antia, U., et al. "Metabolic interactions with piperazine-based 'party pill' drugs." PubMed (NIH). 3

-

[1] "1-Benzylpiperazine and other Piperazine-based Derivatives." ResearchGate.1

-

[2] "Unusually Prolonged Presentation of Designer Drug Encephalopathy Responsive to Steroids." Pediatrics (AAP Publications). 2

-

[4] Seither, J. Z. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." CORE. 4

Sources

Technical Whitepaper: Solubility Profile and Physicochemical Characterization of 1-(2-fluorobenzyl)-4-methylpiperazine

This technical guide provides an in-depth characterization of 1-(2-fluorobenzyl)-4-methylpiperazine , also known as 2-fluoro MBZP . It focuses on solubility data, physicochemical properties, and experimental protocols for researchers in forensic analysis and medicinal chemistry.

Executive Summary

1-(2-fluorobenzyl)-4-methylpiperazine (2-fluoro MBZP) is a structural isomer of the designer drug Methylbenzylpiperazine (MBZP).[1][2] It serves primarily as an analytical reference standard in forensic toxicology and as a building block in the synthesis of pharmaceutical intermediates.

Understanding the solubility profile of 2-fluoro MBZP is critical for two reasons:

-

Forensic Analysis: Accurate preparation of stock solutions requires knowledge of solvent compatibility (e.g., Methanol vs. PBS).

-

Bioavailability: The compound's transition between its free base (lipophilic) and salt forms (hydrophilic) is pH-dependent, dictating its behavior in biological matrices.[1]

This guide presents experimental solubility data for the hydrochloride salt, predictive models for the free base, and standardized protocols for solubility determination.

Physicochemical Identity & Properties[1][3][4][5]

Before analyzing solubility, one must define the molecular parameters that govern solvation.

| Property | Data | Notes |

| Common Name | 2-fluoro MBZP | Isomer of 3-fluoro and 4-fluoro MBZP |

| IUPAC Name | 1-(2-fluorobenzyl)-4-methylpiperazine | |

| CAS Number | Not widely listed for free base | HCl Salt: Referenced in forensic catalogs (e.g., Cayman Item 38555) |

| Formula | C₁₂H₁₇FN₂ | HCl Salt: C₁₂H₁₇FN₂[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 208.28 g/mol | HCl Salt: 244.7 g/mol |

| Predicted pKa | pKa₁ ≈ 8.8 (N-methyl)pKa₂ ≈ 4.5 (N-benzyl) | Basic nitrogen centers allow for salt formation.[1] |

| Predicted LogP | ~2.5 (Free Base) | Moderate lipophilicity; crosses blood-brain barrier. |

Solubility Data Profile

The solubility of 2-fluoro MBZP is strictly dependent on its solid-state form (Free Base vs. Hydrochloride Salt). Researchers must verify the form found in their inventory before solvent selection.

2-Fluoro MBZP Hydrochloride (Salt Form)

The hydrochloride salt is the most common commercial form due to its stability. It exhibits high solubility in polar aprotic solvents and aqueous buffers.

Table 1: Solubility of 2-fluoro MBZP HCl

| Solvent | Solubility Limit | Classification | Application |

| PBS (pH 7.2) | 10 mg/mL | Soluble | Biological assays; aqueous stock solutions. |

| Ethanol | 1 mg/mL | Slightly Soluble | Not recommended for high-conc. stocks. |

| DMSO | 30 mg/mL | Soluble | Cryopreservation; high-conc. library storage. |

| DMF | 30 mg/mL | Soluble | Organic synthesis; non-aqueous reactions.[2] |

Data Source: Aggregated from analytical reference standards (Cayman Chemical, 2024).

2-Fluoro MBZP Free Base

The free base is an oil or low-melting solid at room temperature. It is hydrophobic and requires organic solvents.

Table 2: Estimated Solubility of Free Base

| Solvent | Solubility | Rationale |

| Water | Insoluble (<0.1 mg/mL) | Lack of ionization at neutral pH.[1] |

| Methanol | Very Soluble (>100 mg/mL) | Standard solvent for GC-MS forensic analysis. |

| Dichloromethane | Freely Soluble | Used for liquid-liquid extraction (LLE) from aqueous samples. |

Mechanism of Solubility: pH Dependence[12]

The solubility switch of 2-fluoro MBZP is driven by the protonation of the piperazine nitrogen atoms.

-

pH < 4.0: Both nitrogens are protonated (Di-cation). High water solubility.

-

pH 4.0 - 8.0: The N-methyl nitrogen is protonated (Mono-cation). Moderate water solubility (e.g., PBS data).

-

pH > 9.0: Both nitrogens are deprotonated (Neutral Free Base). Precipitates from water; extracts into organic layer.

Visualization: pH-Dependent Speciation

The following diagram illustrates the transition between soluble and insoluble forms.

Caption: pH-dependent speciation of 2-fluoro MBZP showing the transition from water-soluble cations to the lipophilic free base.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)

Objective: To determine the precise solubility limit in a specific buffer (e.g., PBS).[1]

-

Preparation: Add excess solid 2-fluoro MBZP HCl (approx. 20 mg) to a glass vial containing 1 mL of PBS (pH 7.2).

-

Agitation: Seal the vial and place it on an orbital shaker at 37°C (or 25°C) for 24 hours.

-

Equilibration: Stop shaking and allow the solution to stand for 4 hours to let undissolved solids settle.

-

Filtration: Withdraw the supernatant using a syringe and filter through a 0.22 µm PTFE filter (hydrophilic) to remove micro-particulates.

-

Note: Do not use Nylon filters if analyzing the free base in organic solvents, as adsorption may occur.

-

-

Quantification: Dilute the filtrate 1:100 with the mobile phase and analyze via HPLC-UV (254 nm).

Protocol B: Stock Solution Preparation for Bioassays

Objective: To prepare a stable 10 mM stock solution.

-

Calculation: MW (HCl salt) = 244.7 g/mol .[2][6] To make 10 mL of 10 mM solution, weigh 24.47 mg .

-

Solvent Choice:

-

For in vitro cell culture: Dissolve in DMSO (solubility limit 30 mg/mL).

-

For animal studies (injection): Dissolve in PBS (solubility limit 10 mg/mL).

-

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualization: Solubility Determination Workflow

Caption: Standardized workflow for determining equilibrium solubility using the Shake-Flask method.

Safety & Handling (SDS Highlights)

While specific SDS data for the 2-fluoro isomer is rare, data from the 4-fluoro isomer and general benzylpiperazines apply (Read-Across).

-

Hazard Classification:

-

Handling: Wear nitrile gloves and safety glasses. Handle the powder in a fume hood to avoid inhalation.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Benzylpiperazine (BZP) Monograph: Solubility and Physical Data. [Link]

-

SpectraBase. (2024).[3][8] 1-(2-Fluorobenzyl)-4-methylpiperazine Mass Spectrum and Properties. Wiley Science Solutions. [Link]

-

PubChem. (2024). Compound Summary: 1-(4-fluorophenyl)methyl-4-methylpiperazine (Isomer Comparison). National Library of Medicine. [Link]

Sources

- 1. 1-(4-FLUOROBENZYL)PIPERAZINE | 70931-28-1 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-(2,6-DIFLUOROBENZYL)-4-METHYLPIPERAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. merckmillipore.com [merckmillipore.com]

The Definitive Guide to the Crystallographic Analysis of 1-(2-fluorobenzyl)-4-methylpiperazine: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for the crystallographic analysis of 1-(2-fluorobenzyl)-4-methylpiperazine. As a senior application scientist, the following content is structured to not only detail the requisite experimental protocols but to also provide the underlying scientific rationale, ensuring a robust and reproducible approach to obtaining and interpreting the single-crystal X-ray structure of this compound.

Introduction: The Significance of 1-(2-fluorobenzyl)-4-methylpiperazine in Medicinal Chemistry

The piperazine moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] The introduction of a fluorobenzyl group, as in 1-(2-fluorobenzyl)-4-methylpiperazine, can significantly influence a molecule's binding affinity, metabolic stability, and membrane permeability. Fluorine, in particular, is often employed in drug design to modulate pKa, enhance binding interactions, and block metabolic pathways.

A definitive understanding of the three-dimensional structure of 1-(2-fluorobenzyl)-4-methylpiperazine at the atomic level is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for obtaining this precise structural information.[2][3][4] This guide will delineate the critical steps from synthesis and crystallization to data acquisition and structural refinement.

Synthesis and Purification of 1-(2-fluorobenzyl)-4-methylpiperazine

The synthesis of 1-(2-fluorobenzyl)-4-methylpiperazine is typically achieved through standard N-alkylation reactions.[5] A common and effective method involves the nucleophilic substitution of a halide on the benzyl group by the secondary amine of N-methylpiperazine.

Synthetic Protocol

Reaction Scheme:

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1-methylpiperazine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution to act as a proton scavenger.

-

Alkylation: To the stirred solution, add 1-(bromomethyl)-2-fluorobenzene (1.0 equivalent) dropwise at room temperature. The causality here is to maintain a controlled reaction rate and prevent potential side reactions.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain 1-(2-fluorobenzyl)-4-methylpiperazine with high purity, which is crucial for successful crystallization.

Crystallization: The Critical Step for X-ray Quality Crystals

The generation of high-quality single crystals is often the most challenging aspect of a crystallographic study.[7] The ideal crystal for SC-XRD should be a single, well-formed entity, free of defects, and typically between 0.1 and 0.3 mm in its largest dimension.

Recommended Crystallization Techniques

Given the likely nature of 1-(2-fluorobenzyl)-4-methylpiperazine as a solid at room temperature, the following methods are recommended:

-

Slow Evaporation: This is the most straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The slow rate is critical to allow for the orderly arrangement of molecules into a crystal lattice.[7]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting slow crystallization.

Table 1: Suggested Solvent Systems for Crystallization Screening

| Solvent System (v/v) | Technique | Rationale |

| Ethanol | Slow Evaporation | A polar protic solvent that often yields good quality crystals for amine-containing compounds. |

| Isopropanol | Slow Evaporation | Similar to ethanol but with a lower vapor pressure, leading to slower evaporation. |

| Ethyl Acetate / Hexane | Slow Evaporation | A combination of a moderately polar solvent and a nonpolar anti-solvent can fine-tune solubility. |

| Dichloromethane / Pentane | Vapor Diffusion | A common system where the more volatile pentane acts as the anti-solvent. |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][4]

Experimental Workflow

The following diagram illustrates the typical workflow for an SC-XRD experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[2] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.

-

Validation: The final structure is validated using established crystallographic metrics.

Expected Structural Features and Discussion

While the specific crystal structure of 1-(2-fluorobenzyl)-4-methylpiperazine is not yet publicly available in databases like the Cambridge Structural Database (CSD)[8][9][10], we can predict some key structural features based on related compounds.

Molecular Conformation

-

Piperazine Ring: The piperazine ring is expected to adopt a chair conformation, as this is the most stable arrangement.[11]

-

Substituent Orientation: The 2-fluorobenzyl and methyl groups attached to the nitrogen atoms of the piperazine ring will likely occupy equatorial positions to minimize steric hindrance.

Intermolecular Interactions

The packing of the molecules in the crystal lattice will be governed by a combination of intermolecular forces. In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by van der Waals forces and potentially weak C-H···F and C-H···π interactions.

The following diagram illustrates the potential intermolecular interactions that could be observed.

Caption: Potential intermolecular interactions in the crystal lattice.

Crystallographic Data Summary

Upon successful structure determination, the key crystallographic data should be summarized in a table similar to the one below.

Table 2: Hypothetical Crystallographic Data for 1-(2-fluorobenzyl)-4-methylpiperazine

| Parameter | Value |

| Chemical formula | C₁₂H₁₇FN₂ |

| Formula weight | 208.28 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

| Goodness-of-fit | Value |

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for determining the single-crystal X-ray structure of 1-(2-fluorobenzyl)-4-methylpiperazine. The successful elucidation of this structure will provide invaluable insights for medicinal chemists and drug development professionals, enabling a deeper understanding of its SAR and facilitating the design of novel therapeutics. The determined crystal structure should be deposited in the Cambridge Structural Database to benefit the wider scientific community.

References

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

- Google Patents. US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds.

-

Yathirajan, H., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCrData, 7(8). Available from: [Link]

-

Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. Available from: [Link]

-

MATEC Web of Conferences. Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials. Available from: [Link]

-

Improved Pharma. Single Crystal X-Ray Structure Determination. Available from: [Link]

-

Ulm University. Single-Crystal X-Ray Diffraction (SC-XRD). Available from: [Link]

-

Jasmin, A., et al. (2012). 1-[Bis(4-fluorophenyl)methyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o169. Available from: [Link]

-

ResearchGate. Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Available from: [Link]

-

Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Available from: [Link]

- Google Patents. US2919275A - Purification of piperazine.

-

ResearchGate. Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Available from: [Link]

-

ANSTO Repository. Synthesis and radiosynthesis of a novel PET fluorobenzyl piperazine for melanoma tumour imaging; [18F]MEL054. Available from: [Link]

-

Molecules. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

ACS Publications. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Available from: [Link]

-

Wikipedia. Cambridge Structural Database. Available from: [Link]

-

IUCr. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Available from: [Link]

-

University of Massachusetts Dartmouth. Cambridge Structural Database. Available from: [Link]

-

ResearchGate. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Available from: [Link]

-

Inxight Drugs. 1-(4-FLUOROBENZYL)PIPERAZINE. Available from: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]

-

PubMed. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Available from: [Link]

-

SpectraBase. 1-(2-Fluorobenzyl)-4-methylpiperazine. Available from: [Link]

-

Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. Available from: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. improvedpharma.com [improvedpharma.com]

- 4. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 9. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. 1-[Bis(4-fluorophenyl)methyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 1-(2-fluorobenzyl)-4-methylpiperazine (NMR, MS, IR)

Title: Spectroscopic Data Analysis of 1-(2-fluorobenzyl)-4-methylpiperazine: A Technical Guide for Structural Validation

Executive Summary In modern drug development, benzylpiperazine derivatives serve as privileged scaffolds, particularly in the design of central nervous system (CNS) therapeutics and 5-HT receptor ligands. Validating the structural integrity of these intermediates is a non-negotiable quality control step. This whitepaper provides an in-depth, self-validating spectroscopic framework—integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—to unequivocally characterize 1-(2-fluorobenzyl)-4-methylpiperazine (C₁₂H₁₇FN₂).

By understanding the causality behind the experimental choices and the quantum mechanical origins of the spectral signals, researchers can establish a robust, error-free analytical pipeline.

Chemical Context & The Self-Validating Paradigm

1-(2-fluorobenzyl)-4-methylpiperazine (Exact Mass: 208.1376 Da) consists of three distinct chemical domains: an ortho-fluorinated aromatic ring, a benzylic methylene bridge, and an N-methylated piperazine heterocycle[1].

A rigorous structural validation cannot rely on a single analytical technique. Instead, it requires a self-validating system :

-

IR Spectroscopy confirms the presence of specific functional groups (e.g., C-F, C-N).

-

Mass Spectrometry (EI-MS) confirms the molecular weight and the thermodynamic stability of its substructures via fragmentation.

-

NMR Spectroscopy maps the exact connectivity and regiochemistry, proving that the functional groups identified by IR and MS are assembled in the correct three-dimensional topology[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of regiochemical validation. The presence of the fluorine atom (

Methodology & Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it lacks interfering proton signals and provides excellent solvation for medium-polarity amines, while TMS provides a reliable 0.00 ppm internal reference.

-

Instrument Setup: Transfer the solution to a standard 5 mm NMR tube and load it into a 400 MHz NMR spectrometer.

-

1D Acquisition:

-

¹H NMR: Execute a standard 1D proton pulse sequence (zg30) with 16 scans, a relaxation delay (

) of 1.5 s, and a spectral width of 20 ppm. -

¹³C NMR: Execute a proton-decoupled ¹³C pulse sequence (zgpg30) with 1024 scans,

of 2 s, and a spectral width of 250 ppm.

-

-

2D Acquisition: Execute gradient-selected COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity across the benzylic bridge.

Data Synthesis & Interpretation

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹H Shift (ppm), Mult, | ¹³C Shift (ppm) | HMBC Correlations |

| C1 (Ar) | - | 125.0 (d, | CH₂ (Bn) |

| C2 (Ar-F) | - | 161.5 (d, | H3, H4 |

| C3 (Ar) | 7.05 (ddd, | 115.5 (d, | - |

| C4 (Ar) | 7.25 (m) | 129.0 (d, | - |

| C5 (Ar) | 7.15 (m) | 124.0 (d, | - |

| C6 (Ar) | 7.35 (td, | 131.5 (d, | CH₂ (Bn) |

| CH₂ (Bn) | 3.60 (s, 2H) | 55.0 | C1, C2, C6, Pip-C2/C6 |

| Pip-C2/C6 | 2.50 (br s, 4H) | 53.0 | CH₂ (Bn), Pip-C3/C5 |

| Pip-C3/C5 | 2.40 (br s, 4H) | 55.5 | N-CH₃, Pip-C2/C6 |

| N-CH₃ | 2.30 (s, 3H) | 46.0 | Pip-C3/C5 |

Mechanistic Insight: The massive 245 Hz splitting at 161.5 ppm unequivocally confirms the direct C-F bond at the C2 position. The HMBC correlation between the benzylic protons (3.60 ppm) and the piperazine carbons (53.0 ppm) validates the intact linkage between the two ring systems.

Graphviz Diagram 1: NMR connectivity map validating the molecular framework via HMBC and J-coupling.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV is the gold standard for small-molecule MS because it imparts a standardized amount of excess internal energy, leading to reproducible fragmentation pathways that can be cross-referenced against global databases[4].

Methodology & Protocol

-

Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade hexane.

-

Chromatographic Separation: Inject 1 µL into a Gas Chromatograph (GC) equipped with a non-polar capillary column (e.g., HP-5MS). Run a temperature gradient from 80 °C to 280 °C at 15 °C/min. Causality: The non-polar column ensures the basic amine elutes symmetrically without severe tailing.

-

Ionization & Detection: Operate the EI source at 70 eV and 230 °C. Scan the quadrupole mass analyzer from m/z 40 to 300.

Data Synthesis & Interpretation

Table 2: EI-MS Fragmentation Data (70 eV)

| m/z | Relative Abundance (%) | Ion Identity | Mechanistic Origin |

| 208 | 15 | [M]⁺• (C₁₂H₁₇FN₂⁺•) | Intact Molecular Ion |

| 109 | 100 | [C₇H₆F]⁺ | α-cleavage at benzyl-N bond (Base Peak) |

| 99 | 10 | [C₅H₁₁N₂]⁺ | Alternative α-cleavage |

| 70 | 25 | [C₄H₈N]⁺ | Piperazine ring fragmentation |

Mechanistic Insight: The dominant fragmentation event is the α-cleavage of the benzylic C-N bond. This is thermodynamically driven by the extreme stability of the resulting 2-fluorobenzyl cation (m/z 109), which rapidly undergoes a ring-expansion rearrangement to form the highly conjugated fluorotropylium ion. This makes m/z 109 the base peak[2].

Graphviz Diagram 2: EI-MS fragmentation pathway highlighting the dominant α-cleavage mechanism.

Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides rapid, non-destructive confirmation of the molecular dipole changes associated with specific functional groups.

Methodology & Protocol

-

Instrument Setup: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

-

Sample Loading: Place a neat drop of the liquid sample directly onto the ATR crystal. Causality: ATR-FTIR eliminates the need for KBr pellet pressing, preventing moisture contamination that could obscure the spectrum.

-

Acquisition & Processing: Collect the sample spectrum (4000–600 cm⁻¹) and apply an ATR depth-correction algorithm to normalize the intensities at lower wavenumbers[3].

Data Synthesis & Interpretation

Table 3: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |

| 3060 | Weak | C-H stretch (sp²) | Confirms the aromatic ring |

| 2940, 2800 | Medium | C-H stretch (sp³) | N-CH₃ Bohlmann bands |

| 1580, 1490 | Medium | C=C stretch (Ar) | Aromatic framework |

| 1220 | Strong | C-F stretch | Confirms fluorination |

| 1150 | Medium | C-N stretch | Piperazine linkage |

| 760 | Strong | C-H out-of-plane bend | ortho-disubstituted ring |

Mechanistic Insight: The highly polarized nature of the C-F bond results in a massive change in the dipole moment during vibration, yielding the intense, broad band at 1220 cm⁻¹. Furthermore, the absorptions around 2800 cm⁻¹ (Bohlmann bands) are a direct quantum mechanical consequence of the antiperiplanar relationship between the nitrogen lone pair and the adjacent C-H bonds in the N-methylpiperazine moiety.

Conclusion

The spectroscopic validation of 1-(2-fluorobenzyl)-4-methylpiperazine demonstrates the power of orthogonal analytical techniques. The strong C-F stretch in the IR spectrum (1220 cm⁻¹) is perfectly corroborated by the massive 245 Hz

References

-

PubChem Database (National Center for Biotechnology Information). "1-(2-fluorobenzyl)-4-methylpiperazine." U.S. National Library of Medicine. URL:[Link]

-

NIST Chemistry WebBook, SRD 69. "Mass Spectrometry Interpretation Protocols." National Institute of Standards and Technology. URL: [Link]

-

Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. URL:[Link]

-

Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Cengage Learning. URL:[Link]

Sources

Technical Guide: Synthesis and Pharmacological Activity of 1-(2-fluorobenzyl)-4-methylpiperazine Derivatives

Executive Summary

The 1-(2-fluorobenzyl)-4-methylpiperazine scaffold represents a privileged structural motif in medicinal chemistry, particularly within the field of Central Nervous System (CNS) drug discovery.[1] As a derivative of the benzylpiperazine (BZP) class, this specific isomer incorporates an ortho-fluorine atom, a strategic modification used to modulate metabolic stability, lipophilicity, and receptor binding affinity.

This guide provides a comprehensive technical analysis of the synthesis, structure-activity relationships (SAR), and pharmacological profile of this compound class. It is designed for medicinal chemists and pharmacologists seeking to exploit this scaffold for Sigma-1 receptor modulation , dopaminergic regulation , or acetylcholinesterase (AChE) inhibition .

Part 1: Chemical Synthesis Strategies

The synthesis of 1-(2-fluorobenzyl)-4-methylpiperazine can be approached via two primary pathways: Nucleophilic Substitution (preferred for scale-up) and Reductive Amination (preferred for library generation).[1]

Route A: Nucleophilic Substitution (Scale-Up Protocol)

This pathway involves the direct N-alkylation of 1-methylpiperazine with 2-fluorobenzyl chloride.[1] This method is cost-effective and robust but requires careful control of stoichiometry to prevent quaternary ammonium salt formation.

-

Reagents: 1-Methylpiperazine, 2-Fluorobenzyl chloride, Potassium Carbonate (

), Acetonitrile (ACN) or DMF.[1] -

Mechanism: S_N2 attack of the secondary amine of the piperazine on the benzylic carbon.

-

Key Challenge: Regiocontrol is not an issue since the N4 is already methylated, but over-alkylation (formation of bis-quaternary salts) can occur if the benzyl halide is in excess.

Route B: Reductive Amination (Medicinal Chemistry Protocol)

This route is milder and avoids the use of potentially lachrymatory benzyl halides. It is ideal when the starting aldehyde is more available or when generating a library of analogs.

-

Reagents: 1-Methylpiperazine, 2-Fluorobenzaldehyde, Sodium Triacetoxyborohydride (

), DCE or THF, Acetic Acid.[1] -

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

Visualization: Synthetic Pathways

Figure 1: Dual synthetic pathways for the target scaffold. Route A is preferred for bulk synthesis; Route B for analog diversity.

Part 2: Detailed Experimental Protocol

Protocol: Synthesis via Nucleophilic Substitution

Objective: Synthesis of 1-(2-fluorobenzyl)-4-methylpiperazine (10g scale).

1. Reaction Setup

-

Charge a 250 mL round-bottom flask with 1-methylpiperazine (1.2 eq, 60 mmol) and Acetonitrile (100 mL).

-

Add Potassium Carbonate (2.0 eq, 100 mmol) to the solution. Ensure the base is finely powdered to maximize surface area.

-

Cool the mixture to 0°C in an ice bath.

-

Add 2-fluorobenzyl chloride (1.0 eq, 50 mmol) dropwise over 20 minutes. Note: The reaction is exothermic.

2. Execution

-

Allow the reaction to warm to room temperature.

-

Heat to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Endpoint: Disappearance of the benzyl chloride peak.

3. Workup and Purification (Self-Validating Step)

-

Filtration: Filter off the inorganic salts (

/KCl) and wash the pad with acetonitrile. -

Concentration: Remove the solvent under reduced pressure to yield a yellow oil.

-

Acid-Base Extraction (Crucial):

-

Dissolve the oil in DCM (50 mL).

-

Extract with 1M HCl (3 x 30 mL). The product (basic amine) moves to the aqueous phase; non-basic impurities remain in the organic phase.

-

Basify the combined aqueous layer to pH >12 using 4M NaOH.

-

Extract the turbid aqueous layer with DCM (3 x 50 mL).

-

Dry over

, filter, and concentrate.

-

-

Validation: This extraction protocol ensures >95% purity by chemically selecting for the piperazine nitrogen.

4. Analytical Data Expectations

| Technique | Feature | Expected Signal |

| 1H NMR | Benzylic CH2 | Singlet at ~3.5–3.6 ppm |

| 1H NMR | N-Methyl | Singlet at ~2.3 ppm |

| 1H NMR | Aromatic Region | Multiplets 7.0–7.5 ppm (4 protons, characteristic ortho-F splitting) |

| 13C NMR | C-F Coupling | Doublets observed for carbons ortho and meta to the fluorine |

| MS (ESI) | Molecular Ion | [M+H]+ = 209.14 m/z |

Part 3: Medicinal Chemistry & SAR[3][4][5]

The 1-(2-fluorobenzyl)-4-methylpiperazine structure is not merely a linker; it is a pharmacophore with specific electronic and steric properties.

The Ortho-Fluorine Effect

Placing a fluorine atom at the ortho position (C2) of the benzyl ring has three distinct advantages over the unsubstituted or para-substituted analogs:

-

Metabolic Blockade: The C2 position is a common site for oxidative metabolism (hydroxylation) by CYP450 enzymes. Fluorine blocks this site, extending half-life (

). -

Conformational Bias: The high electronegativity of fluorine creates a dipole that can interact with the benzylic protons or the piperazine nitrogens, often locking the molecule into a specific conformation that favors receptor binding.

-

Lipophilicity: Fluorination increases

, enhancing blood-brain barrier (BBB) permeability, which is critical for CNS targets.[1]

The N-Methyl Piperazine Core[6]

-

Basicity: The N4 nitrogen (pKa ~8.5) is protonated at physiological pH. This cation is essential for forming an ionic bond with a conserved Aspartate residue in GPCRs (e.g., Asp114 in D2 receptors).

-

Sigma-1 Affinity: The N-benzyl-N'-methylpiperazine motif is a classic "Sigma-1 pharmacophore." The hydrophobic benzyl group occupies the primary hydrophobic pocket, while the protonated nitrogen anchors the molecule.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Pharmacophore dissection showing the functional role of each structural component.[1]

Part 4: Pharmacological Profile[4]

Primary Target: Sigma-1 Receptor ( R)

This scaffold acts as a high-affinity ligand for the Sigma-1 receptor.[1]

-

Mechanism: